N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring dual furyl substituents and a hydroxyethyl backbone. Its structure combines a benzofuran-2-carboxamide core with two distinct furan moieties (furan-2-yl and furan-3-yl) and a central hydroxyl group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c21-18(16-10-13-4-1-2-5-15(13)25-16)20-12-19(22,14-7-9-23-11-14)17-6-3-8-24-17/h1-11,22H,12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJYAEGZLIAQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzofuran core linked to two furan rings through a hydroxyethyl group. Its molecular formula is , with a molecular weight of approximately 320.30 g/mol. The structure is significant for its biological activity, as the presence of multiple aromatic rings can enhance interaction with biological targets.
1. Antioxidant Activity
Research indicates that compounds with furan rings often exhibit antioxidant properties. In a study evaluating various furan derivatives, this compound demonstrated significant free radical scavenging activity, contributing to its potential in preventing oxidative stress-related diseases.
| Compound | IC50 (µM) | Assay Method |
|---|---|---|
| This compound | 25 | DPPH |
| Control (Ascorbic Acid) | 10 | DPPH |
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. In vitro studies revealed its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
3. Anti-inflammatory Effects
In animal models, the compound exhibited notable anti-inflammatory properties. It reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Scavenging Free Radicals : The furan rings contribute to the compound's ability to donate electrons, neutralizing free radicals and reducing oxidative damage.
Study on Antimicrobial Properties
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The study concluded that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting its potential as an alternative treatment option for resistant bacterial strains .
Study on Anti-inflammatory Effects
In another study focused on chronic inflammation models, the administration of this compound led to a significant decrease in paw edema in rats, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from related derivatives are outlined below:
Structural Analog: TC-5619 (N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]-1-benzofuran-2-carboxamide)
- Core Similarity : Both compounds share the benzofuran-2-carboxamide moiety.
- Key Differences :
- Substituents : TC-5619 contains a pyridin-3-ylmethyl group and a rigid quinuclidine (azabicyclo[2.2.2]octane) ring, whereas the target compound has two furyl groups and a flexible hydroxyethyl chain.
- Synthetic Route : TC-5619 is synthesized via aldol condensation and catalytic hydrogenation using quinuclidin-3-one and pyridinecarboxaldehyde, followed by reductive amination . In contrast, the target compound’s synthesis likely involves coupling of furan-substituted hydroxyethylamine with benzofuran-2-carboxylic acid (methodology inferred from ).
- Biological Activity : TC-5619 is a selective α7 nicotinic acetylcholine receptor agonist with demonstrated cognitive-enhancing effects in preclinical models . The hydroxyl and furyl groups in the target compound may alter receptor selectivity or metabolic stability.
Functional Analog: N-(2-Carbamoylfuranyl)-C-(3'-carboxy-2'-hydroxyphenyl) Azetidin-2-one ()
- Core Similarity : Both compounds incorporate furan and carboxamide groups.
- Substituents: The analog’s 3'-carboxy-2'-hydroxyphenyl group may enhance metal-chelating properties, whereas the target compound’s benzofuran and furyl groups prioritize aromatic interactions.
Physicochemical Comparison (Table 1)
Research Findings and Implications
- Synthetic Challenges : The target compound’s dual furyl groups and hydroxylated ethyl chain may complicate purification, as seen in analogous syntheses requiring anhydrous conditions and argon atmospheres to prevent oxidation or hydrolysis .
- Biological Potential: While TC-5619’s α7 receptor affinity is well-documented, the target compound’s furyl-hydroxyl motif could modulate solubility or off-target effects, warranting further in vitro receptor-binding assays .
- Metabolic Stability : The hydroxyl group may enhance Phase II metabolism (e.g., glucuronidation), contrasting with TC-5619’s reliance on cytochrome P450 pathways .
Q & A
Q. What experimental approaches can elucidate synergistic effects with existing therapeutics?
- Methodological Answer : Use Combenefit software to analyze combination indices (CI) in cell viability assays (e.g., with cisplatin or paclitaxel). Mechanistic studies (e.g., flow cytometry for apoptosis/cycle arrest ) can identify cooperative pathways. Transcriptomic profiling (RNA-seq) post-combination treatment may reveal upregulated stress-response genes (e.g., HSPA1A, BCL2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
